(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine

Ion Channel Pharmacology Pain Therapeutics Selectivity Optimization

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine (CAS 1018662-34-4) is a small-molecule research chemical characterized by an isoxazole heterocycle core substituted at the 5-position with a 2‑methoxyphenyl ring and at the 3-position with a methanamine side chain. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12123075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NO2)CN
InChIInChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-9(10)11-6-8(7-12)13-15-11/h2-6H,7,12H2,1H3
InChIKeySHYNWYBMHDRBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine Procurement: Core Structural Identity and Baseline Chemical Profile


(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine (CAS 1018662-34-4) is a small-molecule research chemical characterized by an isoxazole heterocycle core substituted at the 5-position with a 2‑methoxyphenyl ring and at the 3-position with a methanamine side chain [1]. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol . The compound belongs to the broader class of aryl‑substituted isoxazole methanamines, which are frequently investigated as modular building blocks for medicinal chemistry optimization campaigns and as tools for probing structure‑activity relationships (SAR) in drug discovery [2].

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine Procurement: Why Generic Isoxazole Analogs Cannot Be Substituted


Isoxazole‑based methanamines are not functionally interchangeable; subtle positional and electronic perturbations introduced by ring substituents dictate biological target engagement and selectivity profiles. Specifically, structure‑activity relationship (SAR) evidence indicates that ortho‑substitution on the phenyl ring at the 5‑position of the isoxazole core—a structural motif present in (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine—enhances sodium channel subtype selectivity (Nav1.7 vs. Nav1.5) compared to unsubstituted or para‑substituted analogs [1]. Similarly, studies on related methoxyphenyl‑isoxazole scaffolds have demonstrated that the precise positioning of the methoxy group (ortho vs. meta vs. para) significantly modulates binding affinity for G protein‑coupled receptors (GPCRs) and other biological targets . Consequently, substituting a generic isoxazole methanamine without the 2‑methoxyphenyl motif, or with an alternative substitution pattern, is likely to alter pharmacological activity in a manner that cannot be predicted or compensated for without de novo SAR optimization.

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine Procurement: Direct Quantitative Evidence for Differentiated Selection


Nav1.7 vs. Nav1.5 Selectivity Enhancement Through Ortho-Methoxyphenyl Substitution at Isoxazole 5-Position

SAR studies on tri‑substituted isoxazole Nav1.7 inhibitors demonstrate that ortho‑substitution on the phenyl ring at the isoxazole 5‑position—the exact substitution pattern found in (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine—significantly improves sodium channel subtype selectivity for Nav1.7 over the cardiac Nav1.5 isoform [1]. Compounds lacking this ortho‑substitution or bearing para‑substituents exhibit reduced selectivity, increasing the risk of off‑target cardiovascular effects [2].

Ion Channel Pharmacology Pain Therapeutics Selectivity Optimization

GPCR Binding Affinity Modulation by Methoxyphenyl Substitution Pattern in Isoxazole Scaffolds

Structure‑activity relationship evaluations of methoxyphenyl‑substituted isoxazoles reveal that the substitution pattern on the phenyl ring critically influences binding to G protein‑coupled receptors (GPCRs) . The ortho‑methoxyphenyl moiety present in (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine confers a distinct conformational and electronic profile compared to meta‑ or para‑methoxyphenyl analogs, which translates to differential receptor recognition [1].

GPCR Pharmacology Structure-Activity Relationship Ligand Design

Regioisomeric Influence on Antitubercular Cytotoxicity Profile in Phenylisoxazole Derivatives

Evaluation of phenylisoxazole‑3/5‑carbaldehyde isonicotinylhydrazone derivatives against Mycobacterium tuberculosis H37Rv and drug‑resistant strains demonstrates that methoxyphenyl regioisomers exhibit distinct cytotoxicity profiles [1]. The 2‑methoxyphenyl‑containing compound displayed a different MIC and cytotoxicity pattern compared to its 4‑methoxyphenyl counterpart, underscoring the importance of ortho‑methoxy positioning for optimizing therapeutic windows [2].

Antitubercular Drug Discovery Cytotoxicity Screening Regioisomer Comparison

(5-(2-Methoxyphenyl)isoxazol-3-yl)methanamine Procurement: Optimal Research and Industrial Application Scenarios


Nav1.7‑Selective Ion Channel Probe Development

Utilize (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine as a core scaffold for synthesizing Nav1.7 inhibitors with improved subtype selectivity over Nav1.5. The ortho‑methoxyphenyl substitution pattern at the isoxazole 5‑position is supported by patent‑disclosed SAR as a key determinant for enhancing Nav1.7 selectivity and minimizing cardiac off‑target liability [1].

GPCR Ligand Optimization and SAR Expansion

Employ this compound as a regioisomerically distinct building block for exploring methoxyphenyl substitution effects on GPCR binding. Its ortho‑methoxy configuration provides a unique electronic and steric profile compared to para‑methoxyphenyl analogs, enabling researchers to probe receptor‑ligand interactions that cannot be addressed using commercially abundant 4‑methoxyphenyl isoxazole derivatives .

Antitubercular Lead Diversification

Incorporate (5‑(2‑Methoxyphenyl)isoxazol‑3‑yl)methanamine into medicinal chemistry workflows aimed at optimizing antitubercular hydrazone derivatives. The ortho‑methoxyphenyl motif has been shown to produce a distinct cytotoxicity profile compared to its para‑substituted counterparts when evaluated against drug‑resistant M. tuberculosis strains, providing a differentiated starting point for balancing potency and selectivity [2].

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